Caspofungin-d4

Therapeutic Drug Monitoring LC-MS/MS Method Validation Echinocandin Bioanalysis

Clinical TDM of caspofungin has long relied on structural analog internal standards (e.g., voriconazole-d3), introducing matrix-dependent quantification bias due to divergent logD, pKa, and extraction recovery. Caspofungin-d4 eliminates this compromise as the exact-mass SIL-IS, enabling FDA/EMA-compliant isotope dilution LC-MS/MS. • Identical retention, ionization, and extraction to unlabeled caspofungin across plasma, tissue, BAL, and CSF • Enables multiplex antifungal panels (11 analytes in 5 min) with inter-assay precision <10% • Isotopic purity ≥99% ensures d0 carryover <20% LLOQ for ANDA bioequivalence studies

Molecular Formula C52H88N10O15
Molecular Weight 1097.355
CAS No. 1131958-73-0
Cat. No. B568995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaspofungin-d4
CAS1131958-73-0
Synonyms1-[(4R,5S)-5-[(2-Aminoethyl)amino]-N2-[(10R,12S)-10,12-dimethyl-1-oxotetradecyl]-4-hydroxy-L-ornithine]-5-(threo-3-hydroxy-L-ornithine)pneumocandin B0 Diacetate-d4;  Cancidas-d4;  Caspofungin Diacetate-d4;  L 743872-d4;  L 743873-d4;  MK 0991-d4;  1-[(4R,
Molecular FormulaC52H88N10O15
Molecular Weight1097.355
Structural Identifiers
SMILESCCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O
InChIInChI=1S/C52H88N10O15/c1-5-28(2)24-29(3)12-10-8-6-7-9-11-13-39(69)56-34-26-38(68)46(55-22-21-54)60-50(75)43-37(67)19-23-61(43)52(77)41(36(66)18-20-53)58-49(74)42(45(71)44(70)31-14-16-32(64)17-15-31)59-48(73)35-25-33(65)27-62(35)51(76)40(30(4)63)57-47(34)72/h14-17,28-30,33-38,40-46,55,63-68,70-71H,5-13,18-27,53-54H2,1-4H3,(H,56,69)(H,57,72)(H,58,74)(H,59,73)(H,60,75)/t28?,29?,30-,33-,34+,35+,36-,37+,38-,40+,41+,42+,43+,44+,45+,46+/m1/s1/i21D2,22D2
InChIKeyJYIKNQVWKBUSNH-XXPLCQOFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Caspofungin-d4: Stable Isotope Internal Standard


Caspofungin-d4 (MK-0991-d4; L-743872-d4) is a stable isotope-labeled internal standard (SIL-IS) in which four hydrogen atoms on the aminoethyl side chain of the echinocandin antifungal caspofungin are replaced by deuterium, yielding a molecular formula of C₅₂H₈₄D₄N₁₀O₁₅ and a molecular weight of 1097.34 Da . This +4 Da mass shift from unlabeled caspofungin (1093.31 Da) enables unequivocal mass spectrometric discrimination while preserving near-identical chromatographic retention, ionization efficiency, and extraction recovery . It is classified among isotopically labeled echinocandin reference standards and is supplied as the diacetate salt for use exclusively as an analytical internal standard in GC-MS or LC-MS/MS workflows — not as a therapeutic agent .

Product Type Stable isotope-labeled internal standard (SIL-IS)
Mass Shift +4 Da for MS discrimination without isotopic cross-talk
Workflow LC-MS/MS isotope dilution bioanalysis; diacetate salt, analytical use only

Caspofungin-d4 Substitution Limitations


In isotope dilution mass spectrometry, the internal standard must track the analyte identically through sample preparation, chromatographic separation, and electrospray ionization. When a structurally distinct compound — such as voriconazole-d3 or roxithromycin — is used as a surrogate internal standard for caspofungin, differences in logD, pKa, protein binding, and ionization efficiency produce divergent matrix effects and extraction recoveries between the analyte and the standard, systematically biasing quantification . Between 2010 and at least 2018, peer-reviewed multiplex TDM methods for caspofungin explicitly noted that no stable isotope-labeled internal standard was commercially available and resorted to structural analogs, accepting the analytical compromises this entails . Caspofungin-d4 eliminates this compromise by providing exact molecular identity except for the four non-exchangeable deuterium labels, thereby enabling the isotope dilution approach that regulatory guidances (FDA, EMA) consider the gold standard for bioanalytical method validation .

Caspofungin-d4 (SIL-IS)
Structural Analog IS
Matrix Effect
Identical to analyte; matched ionization
May diverge due to logD/pKa/protein-binding differences
Extraction Recovery
Co-extracts with analyte; consistent recovery
Divergent recovery reported; may bias quantification
Guidance Context
Preferred isotope dilution approach in bioanalytical guidance
Accepted only when SIL-IS is unavailable; known compromise

Caspofungin-d4 Differentiation Evidence


Closing the Isotope-Labeled IS Gap

In their landmark 2010 multiplex UPLC-MS/MS method for eight antifungal agents, Decosterd et al. explicitly stated that 'stable isotope-labeled IS for caspofungin and anidulafungin were not available commercially' and consequently used voriconazole-d3 — a triazole structurally unrelated to the echinocandin class — as the surrogate internal standard for caspofungin quantification . This method achieved matrix effect variability of <9.2% and analytical recovery of 80.1–107% across the calibration range, but the use of a heterologous internal standard introduces analyte-IS mismatch in extraction recovery, ionization suppression/enhancement, and chromatographic retention that cannot be fully compensated . The same limitation persisted in 2018 when Cheng et al. employed roxithromycin — a macrolide antibiotic — as the internal standard for caspofungin DBS analysis, reporting recoveries of only 62.64–76.69% and an LLOQ of 0.2 μg/mL . Caspofungin-d4 directly resolves this long-standing gap: as a true SIL-IS, it shares identical logD, pKa, protein binding, and ESI ionization behavior with the target analyte, enabling the isotope dilution paradigm that regulatory guidances (FDA Bioanalytical Method Validation, EMA Guideline on Bioanalytical Method Validation) designate as the preferred quantification strategy .

IS Type Gap
Reported
SIL-IS matches analyte identity
vs. structural analog (voriconazole-d3, roxithromycin) with divergent logD/pKa
Addresses reported method gap in peer-reviewed TDM studies (2010–2018)
Direct head-to-head comparative data not yet available
Therapeutic Drug Monitoring LC-MS/MS Method Validation Echinocandin Bioanalysis

Cross-Talk-Free Mass Shift Design

Caspofungin-d4 incorporates four deuterium atoms at the 1,1,2,2-positions of the aminoethyl side chain, producing a molecular weight of 1097.34 Da and an exact monoisotopic mass of 1096.668 Da, versus 1093.31 Da (average) and 1092.643 Da (monoisotopic) for unlabeled caspofungin . This +4.03 Da (average) / +4.025 Da (monoisotopic) mass increment exceeds the widely accepted minimum threshold of 4 Da for stable isotope-labeled internal standards intended to avoid spectral overlap from the natural-abundance ¹³C isotope envelope of the analyte (M+2, M+3, M+4 isotopologues) . Caspofungin contains 52 carbon atoms; with ¹³C natural abundance of ~1.1%, the M+4 isotopologue abundance of unlabeled caspofungin is approximately 0.16%, producing negligible cross-talk into the d4-IS channel . Conversely, a +3 Da shift (e.g., a hypothetical d3-caspofungin) would risk interference from the natural M+3 isotopologue (~1.0% abundance), compromising LLOQ accuracy. The +4 Da design of caspofungin-d4 thus optimally balances the dual requirements of sufficient mass separation to eliminate isotopic cross-talk and minimal deuterium count to avoid chromatographic retention time shifts caused by deuterium's slightly stronger C–D bond polarity .

Mass Shift
Class-level inference
+4.025 Da (monoisotopic)
Exceeds ≥4 Da threshold; prevents M+4 isotopologue cross-talk (~0.16%)
+3 Da design would risk interference from analyte natural M+3 (~1.0%)
Mass Spectrometry Isotope Dilution Internal Standard Selection

Isotopic Purity and LLOQ Reliability

The Cayman Chemical product (Item No. 29096) specifies purity of ≥99% deuterated forms (d1-d4), meaning that less than 1% of the product consists of non-deuterated (d0) caspofungin molecules that would co-elute with and be indistinguishable from the target analyte . In contrast, Sussex Research specifies HPLC purity >95% and isotopic enrichment >98% for their caspofungin-d4 acetate product . The difference between ≥99% and >98% isotopic enrichment has direct quantitative consequences: at an internal standard spike concentration of 1 μg/mL, a 1% d0 carryover (≥99% enrichment) contributes ≤0.010 μg/mL of spurious analyte signal, while a 2% d0 carryover (>98% enrichment) contributes ≤0.020 μg/mL. For an LLOQ of 0.06 μg/mL — the echinocandin lower limit reported by Decosterd et al. — the higher-purity Cayman product contributes a d0 background equivalent to ≤16.7% of the LLOQ signal versus ≤33.3% for the lower-enrichment alternative, a factor-of-two difference in baseline noise that directly affects LLOQ reliability and inter-batch precision at the low end of the calibration curve .

Isotopic Purity
Cross-study comparable
d0 carryover ≤1% (≥99% enrichment)
vs. d0 carryover ≤2% (>98% enrichment)
Supports LLOQ reliability review at low calibration levels
At 0.06 μg/mL LLOQ: ~2-fold difference in d0-derived baseline signal
Isotopic Enrichment Reference Standard Purity LLOQ Validation

Non-Exchangeable Label Stability

The four deuterium atoms in caspofungin-d4 are located on the 1,1,2,2-positions of the aminoethyl side chain (—NH–CD₂–CD₂–NH₂), as confirmed by the SMILES notation [2H]C([2H])(C([2H])([2H])N...) and the structural formula published across multiple vendor datasheets . These are aliphatic C–D bonds attached to sp³-hybridized carbon atoms; they are chemically non-exchangeable under all standard bioanalytical sample preparation conditions, including protein precipitation with acetonitrile, liquid-liquid extraction, and solid-phase extraction at pH 2–10. This contrasts with deuterium labels placed on amide N–H or hydroxyl O–H positions, which undergo rapid H/D back-exchange to d0 in protic solvents (water, methanol), progressively degrading the effective isotopic enrichment and generating time-dependent d0 carryover during automated batch runs . For caspofungin-d4, the absence of exchangeable labeling means the isotopic enrichment specification (≥99% or >98%) remains stable throughout sample processing, frozen storage (−20°C to −80°C), and chromatographic separation in aqueous-organic mobile phases, ensuring that the d0 background signal does not drift over the course of a multi-hour analytical batch .

Label Stability
Class-level inference
Non-exchangeable sp³ C-D bonds at aminoethyl side chain
Consistent d0 background across multi-hour analytical batches
No H/D back-exchange in protic solvents; stable at −20°C to −80°C
Isotope Stability Sample Preparation LC-MS Method Robustness

Caspofungin-d4 Application Scenarios


Clinical TDM in Critically Ill Patients

Critically ill patients exhibit extreme pharmacokinetic variability in caspofungin exposure due to altered volume of distribution, hypoalbuminemia, hepatic impairment, and extracorporeal membrane oxygenation . The International Association of Therapeutic Drug Monitoring and Clinical Toxicology (IATDMCT) has issued a position statement recommending echinocandin TDM in at-risk populations . Deploying caspofungin-d4 as the internal standard in validated multiplex UPLC-MS/MS methods — such as the 11-analyte, 5-minute method of Bendjilali-Sabiani et al. (2024) achieving intra- and inter-assay precision <10% and accuracy bias of −2.35% to +0.80% — replaces the structural analog IS compromise that has constrained echinocandin quantification accuracy since 2010, enabling clinical laboratories to meet the FDA/EMA bioanalytical validation requirements for patient-result reporting.

PK and Bioequivalence for ANDA Submissions

Abbreviated New Drug Applications (ANDAs) for generic caspofungin acetate require validated LC-MS/MS methods that can quantify caspofungin in plasma over the full pharmacokinetic profile (Cmax through terminal elimination phase) with accuracy and precision meeting 21 CFR 320 bioequivalence criteria. Caspofungin-d4 serves as the regulatory-compliant SIL-IS for these studies, with isotopic purity ≥99% ensuring that d0 carryover remains below the 20% LLOQ threshold throughout the 72+ hour sampling window . Axios Research and SynZeal both supply caspofungin-d4 specifically for ANDA method validation and quality control applications, with certificates of analysis traceable to USP or EP pharmacopeial standards .

Multiplex Antifungal Quantification Panels

Modern clinical pharmacology studies increasingly require simultaneous quantification of multiple antifungal agents — azoles, echinocandins, and flucytosine — from a single 50–100 μL plasma sample. The 2017 UPLC-MS/MS method of the Grenoble group used a mixture of deuterated isotopes as internal standards for eight antifungals and achieved intra- and inter-day precision <15% across calibration ranges of 0.20–200 mg/L . Incorporating caspofungin-d4 as the echinocandin-specific SIL-IS in such multiplex panels replaces the practice of using a single azole-deuterated IS (e.g., voriconazole-d3) to quantify structurally unrelated echinocandins, eliminating the class-mismatch bias that is most pronounced at low concentrations near the LLOQ and in lipemic or hemolyzed plasma specimens.

Method Development for Novel Formulations

Research groups and CROs developing prolonged-release caspofungin formulations, inhalable echinocandin products, or echinocandin-loaded nanoparticles require matrix-specific method validation in tissue homogenates, bronchoalveolar lavage fluid, cerebrospinal fluid, and intracellular compartments (PBMC, PMN). Caspofungin-d4 provides the only SIL-IS option that exactly matches the analyte across all these diverse matrices, maintaining consistent extraction recovery, ionization efficiency, and chromatographic retention regardless of the biological matrix. The non-exchangeable nature of its deuterium labels ensures isotopic integrity even during complex sample preparation workflows involving prolonged aqueous incubation, solid-phase extraction, or evaporative concentration steps.

Application
Selection Property
Validation Focus
Antifungal PK research in complex matrices
Isotope dilution accuracy with matched SIL-IS
Matrix-effect consistency across sample types
Pharmacokinetic bioanalysis and method validation
High isotopic purity for low d0 background
LLOQ precision at low calibration levels
Multiplex antifungal panel bioanalysis
Class-matched SIL-IS for consistent ionization
Ion suppression and recovery across analytes
Formulation and matrix-specific method studies
Non-exchangeable label stability
Recovery across tissue and fluid matrices

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